3-amino-5-methyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is characterized by its amino and carboxamide functional groups attached to a pyrazole ring, which contributes to its diverse chemical properties and potential applications in various fields. This compound has garnered attention for its role as a precursor in the synthesis of pharmaceuticals and other biologically active molecules.
The compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with carbonyl compounds or isocyanates. Notable synthetic routes include the reaction of cyanoacetone with hydrazine or its derivatives, which yields high purity and yield of 3-amino-5-methyl-1H-pyrazole-4-carboxamide .
The synthesis of 3-amino-5-methyl-1H-pyrazole-4-carboxamide typically involves several key steps:
The typical reaction conditions include moderate temperatures (around 35°C) and the use of solvents like ethanol or methanol. The reactions are often monitored using thin-layer chromatography to ensure completion and purity of the products.
The molecular structure of 3-amino-5-methyl-1H-pyrazole-4-carboxamide features a five-membered pyrazole ring with the following substituents:
The molecular formula is C6H8N4O, with a molecular weight of approximately 168.16 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses, such as infrared spectroscopy (IR) indicating the presence of amine and carbonyl functionalities.
3-amino-5-methyl-1H-pyrazole-4-carboxamide can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
The mechanism of action for compounds derived from 3-amino-5-methyl-1H-pyrazole-4-carboxamide often involves modulation of neurotransmitter systems in the brain. For instance, it has been studied for its potential effects on gamma-Aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability and anxiety responses .
3-amino-5-methyl-1H-pyrazole-4-carboxamide typically appears as a white crystalline solid. Its melting point ranges from approximately 252°C to 254°C, indicating good thermal stability.
The compound is soluble in polar solvents such as water and methanol but may exhibit limited solubility in nonpolar solvents. Its reactivity is largely influenced by the presence of functional groups capable of participating in nucleophilic and electrophilic reactions.
Spectroscopic analyses (NMR, IR) confirm the structural integrity and functional groups present in the compound, providing insights into its reactivity patterns.
3-amino-5-methyl-1H-pyrazole-4-carboxamide has several notable applications:
The pyrazole carboxamide scaffold represents a privileged structural motif in medicinal chemistry, combining the versatile pyrazole heterocycle with the hydrogen-bonding capabilities of the carboxamide group. Within this class, 3-amino-5-methyl-1H-pyrazole-4-carboxamide (CAS# 54184-81-5) has emerged as a compound of significant interest due to its balanced physicochemical properties and diverse biological applicability. This molecule (C₅H₈N₄O, MW 140.14 g/mol) features three hydrogen bond donors and three hydrogen bond acceptors, conferring a topological polar surface area of 97.8 Ų – a characteristic beneficial for cell permeability and target engagement in drug design [3] [10]. The compound exists predominantly in its aromatic tautomeric form, with the 3-amino group and 4-carboxamide substituents providing distinct vectors for pharmacophore elaboration. Its structural ambivalence allows participation in both hydrogen bonding networks and π-stacking interactions, making it a versatile scaffold for targeting diverse biological macromolecules, particularly protein kinases [4] [9].
Table 1: Molecular Properties of 3-Amino-5-methyl-1H-pyrazole-4-carboxamide
Property | Value |
---|---|
CAS Registry Number | 54184-81-5 |
IUPAC Name | 3-amino-5-methyl-1H-pyrazole-4-carboxamide |
Molecular Formula | C₅H₈N₄O |
Molecular Weight | 140.14 g/mol |
Exact Mass | 140.06981089 Da |
Topological Polar Surface Area | 97.8 Ų |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Synonyms | 5-amino-3-methyl-1H-pyrazole-4-carboxamide; NSC619158; CHEMBL1996982 |
The 3-aminopyrazole (3AP) core serves as a critical pharmacophoric element in medicinal chemistry due to its tautomeric versatility and electronic modulation capacity. This heterocycle exhibits annular tautomerism, allowing the amino group to adopt positions that optimize hydrogen bonding with biological targets. The amino group at position 3 functions as a strong electron-donating substituent, significantly enhancing the π-excessive character of the pyrazole ring and increasing electron density at adjacent positions – a property crucial for interactions with kinase ATP-binding sites [6] [9]. This electron redistribution creates a pseudo-aromatic system with enhanced dipole moment (approximately 1.921 D), facilitating both electrostatic and stacking interactions with hydrophobic enzyme pockets [8].
The 3-aminopyrazole motif demonstrates exceptional hydrogen bonding capabilities, serving as both hydrogen bond donor (via the amino group and pyrrolic NH) and acceptor (via the pyridinic nitrogen). This dual functionality enables bidentate or tridentate binding modes to biological targets. In kinase inhibition, the 3-amino group frequently forms critical hydrogen bonds with hinge region residues, while the pyridinic nitrogen coordinates structural water molecules or backbone atoms [4]. This binding paradigm is exemplified in PCTAIRE kinase inhibitors, where the 3-aminopyrazole scaffold acts as a hinge-binding motif, displacing ATP through competitive occupation of the purine-binding pocket [4]. Additionally, the core's metabolic stability and resistance to oxidative degradation contribute to its favorable pharmacokinetic profile in drug candidates [9].
The incorporation of a methyl group at position 5, as in 3-amino-5-methyl-1H-pyrazole-4-carboxamide, introduces steric and electronic effects that profoundly influence bioactivity. This substituent enhances lipophilicity (predicted LogP ≈ -0.3) while maintaining aqueous solubility, striking an optimal balance for cellular permeability [3]. The methyl group also restricts rotational freedom of adjacent substituents, pre-organizing the molecule for target binding and reducing entropy penalties upon complex formation. This strategic substitution has proven valuable in developing kinase inhibitors with improved selectivity profiles against closely related isoforms [4].
The carboxamide group at position 4 serves as a hydrogen bonding anchor that dramatically expands the molecular recognition capabilities of the pyrazole scaffold. This functionality can act as both hydrogen bond donor (amide NH) and acceptor (carbonyl oxygen), creating versatile interaction patterns with biological targets. In kinase inhibitor design, the carboxamide oxygen frequently forms critical hydrogen bonds with catalytic lysine residues or backbone NH groups in the glycine-rich loop, while the NH moiety interacts with hydrophobic pocket residues [4] [9]. This dual-point attachment significantly enhances binding affinity and selectivity, as demonstrated in CDK16 inhibitors where the carboxamide group contributes to nanomolar potency (EC₅₀ = 33 nM) through specific interactions with the gatekeeper region [4].
The carboxamide functionality enables structural diversification through its role as a synthetic handle. The amino group can be acylated to form substituted amides, enhancing target affinity or modulating physicochemical properties. Alternatively, the carbonyl group can participate in condensation reactions to form heterocyclic-fused systems, expanding the molecular framework into adjacent regions of the binding pocket [2] [9]. This versatility is exemplified in the development of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines – privileged scaffolds in kinase inhibitor discovery that utilize the carboxamide as a key precursor for ring formation [2].
The electronic effects of the carboxamide group significantly influence the properties of the pyrazole ring. As a moderate electron-withdrawing substituent, the carboxamide reduces electron density at positions 3 and 5, enhancing the hydrogen bond donating capability of the 3-amino group. This electronic modulation creates a push-pull system across the heterocycle, increasing dipole moment and improving solubility in aqueous and biological environments. The resulting amphiphilic character facilitates membrane penetration while maintaining sufficient aqueous solubility for physiological distribution – a critical balance for orally bioavailable therapeutics [3] [8].
The investigation of 3-amino-5-methyl-1H-pyrazole-4-carboxamide derivatives has evolved through distinct phases, beginning with early synthetic methodology development. Initial synthetic approaches relied on classical cyclocondensation reactions between hydrazines and β-keto nitriles or malononitrile derivatives under harsh conditions with limited regiocontrol [2]. A significant breakthrough emerged with the discovery of microwave-assisted synthesis, providing enhanced regioselectivity and dramatically reduced reaction times. The pivotal 2013 study published in Tetrahedron demonstrated that microwave irradiation could achieve total regiocontrol in the synthesis of 5-aminopyrazole derivatives, including carboxamide-substituted variants, within minutes rather than hours – a methodology that became foundational for subsequent medicinal chemistry exploration [2].
The therapeutic potential of this scaffold expanded significantly with its application in kinase inhibitor discovery. Research published between 2018-2023 established 3-amino-5-methyl-1H-pyrazole-4-carboxamide as a privileged scaffold for targeting understudied kinases, particularly the PCTAIRE subfamily (CDK16, CDK17, CDK18). These investigations revealed that derivatives bearing this core motif could achieve high cellular potency (EC₅₀ = 20-180 nM) against PCTAIRE kinases while maintaining selectivity over other kinase families [4]. The discovery that these inhibitors induce G2/M phase cell cycle arrest through CDK16 inhibition provided crucial validation of their mechanism in oncology applications [4]. Parallel research identified the scaffold's utility in MAPK inhibitors, particularly p38 MAPK, where it serves as a key pharmacophore element in compounds designed for inflammatory diseases and accelerated aging syndromes like Werner syndrome [2] [9].
Recent innovations have focused on structural hybridization, combining the pyrazole carboxamide core with complementary pharmacophores to address emerging therapeutic targets. Notable examples include pyrido[2,3-b]indole hybrids exhibiting dual inhibition of DNA gyrase and topoisomerase IV for antibacterial applications, and pyrazolo[3,4-d]pyrimidine derivatives developed as neuropeptide Y antagonists [2] [9]. The 2022 disclosure of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives represented a quantum leap in selectivity for PCTAIRE kinases, achieving greater than 100-fold selectivity over other kinases in comprehensive profiling panels [4]. This evolution demonstrates the scaffold's adaptability to modern drug discovery paradigms, including covalent inhibition strategies and proteolysis-targeting chimera (PROTAC) design.
Table 2: Historical Research Milestones for 3-Amino-5-methyl-1H-pyrazole-4-carboxamide Derivatives
Year | Milestone Achievement | Research Significance |
---|---|---|
2013 | Microwave-assisted regiocontrolled synthesis developed | Enabled efficient production of 5-aminopyrazole carboxamides with total regiocontrol [2] |
2018 | Identification as scaffold for p38 MAPK inhibition | Established relevance in inflammation and accelerated aging syndromes [2] |
2019 | Structural characterization in pyrazolo[3,4-d]pyrimidines | Demonstrated utility as precursors for condensed heterocyclic systems [8] |
2022 | Development of selective PCTAIRE kinase inhibitors | Achieved nanomolar cellular potency (EC₅₀ = 33 nM) and G2/M arrest [4] |
2023 | Inclusion in clinical candidates AT7519 and AT9283 | Validated scaffold in kinase inhibitors entering clinical trials [9] |
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6